6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione 6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 331677-29-3
VCID: VC6414810
InChI: InChI=1S/C20H13NO3/c1-21-19(23)15-9-5-8-13-14(10-11-16(17(13)15)20(21)24)18(22)12-6-3-2-4-7-12/h2-11H,1H3
SMILES: CN1C(=O)C2=C3C(=C(C=C2)C(=O)C4=CC=CC=C4)C=CC=C3C1=O
Molecular Formula: C20H13NO3
Molecular Weight: 315.328

6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 331677-29-3

Cat. No.: VC6414810

Molecular Formula: C20H13NO3

Molecular Weight: 315.328

* For research use only. Not for human or veterinary use.

6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione - 331677-29-3

Specification

CAS No. 331677-29-3
Molecular Formula C20H13NO3
Molecular Weight 315.328
IUPAC Name 6-benzoyl-2-methylbenzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C20H13NO3/c1-21-19(23)15-9-5-8-13-14(10-11-16(17(13)15)20(21)24)18(22)12-6-3-2-4-7-12/h2-11H,1H3
Standard InChI Key SFGYESYODAHXKJ-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C3C(=C(C=C2)C(=O)C4=CC=CC=C4)C=CC=C3C1=O

Introduction

6-Benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in pharmaceuticals and organic synthesis. This specific compound features a benzoyl group, a methyl group, and a benzoisoquinoline core, contributing to its unique chemical properties and potential applications in scientific research and industry.

Molecular Formula and Weight

  • Molecular Formula: C16H13NO2

  • Molecular Weight: Approximately 263.28 g/mol

Chemical Identifiers

  • InChI: InChI=1S/C16H13NO2/c1-11-7-8-12(18)15(19)14(11)9-5-3-4-6-10(9)16(20)17/h3-8H,1-2H3

  • SMILES: CC1=CC2=C(C=C1)C(=O)C(=O)N(C2=CC=C(C=C2)C=O)C

Synthesis Methods

The synthesis of 6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves multi-step organic reactions. A common synthetic route includes the oxidative cross-dehydrogenative coupling of isoquinolines with methyl arenes. This method allows for the direct formation of benzoyl isoquinolines from readily available starting materials.

Synthetic StepDescription
1. Starting MaterialsIsoquinolines and methyl arenes
2. Reaction TypeOxidative cross-dehydrogenative coupling
3. ConditionsTemperature control, choice of solvents, and catalysts
4. Industrial SettingContinuous flow reactors for efficiency and reduced waste

Scientific Uses

  • Medicinal Chemistry: Investigated for anti-cancer properties and serves as a lead compound for drug development.

  • Organic Synthesis: Acts as a building block in synthesizing more complex organic molecules.

  • Biological Studies: Valuable for studying cellular processes and developing therapeutic strategies against diseases like cancer.

Chemical Reactions and Modifications

The compound can undergo various chemical reactions:

  • Oxidation: Forms different derivatives depending on the oxidizing agent used.

  • Reduction: Modifies functional groups, leading to reduced isoquinoline derivatives.

  • Substitution: Benzoyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Reaction TypeDescriptionReagents
OxidationForms different derivativesPotassium permanganate
ReductionModifies functional groupsSodium borohydride
SubstitutionSubstitutes benzoyl and methyl groupsNucleophilic or electrophilic reagents

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